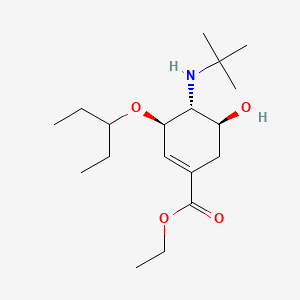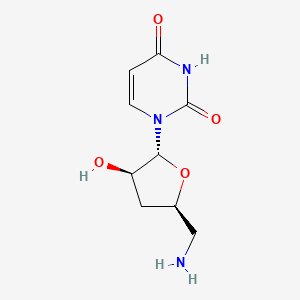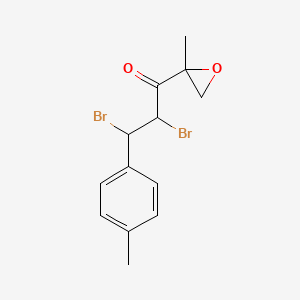
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one typically involves the bromination of a precursor molecule. One common method is the bromination of 1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as alcohols or alkanes.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxirane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-methoxyphenyl)propan-1-one: Similar structure but with a p-methoxyphenyl group.
Uniqueness
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one is unique due to the presence of both the dibromo and oxirane functional groups, which confer distinct reactivity and potential applications. The p-tolyl group also influences its chemical properties and interactions.
Propiedades
Fórmula molecular |
C13H14Br2O2 |
|---|---|
Peso molecular |
362.06 g/mol |
Nombre IUPAC |
2,3-dibromo-1-(2-methyloxiran-2-yl)-3-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C13H14Br2O2/c1-8-3-5-9(6-4-8)10(14)11(15)12(16)13(2)7-17-13/h3-6,10-11H,7H2,1-2H3 |
Clave InChI |
PQHOXCGXAACSQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(C(=O)C2(CO2)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


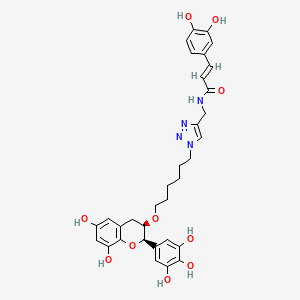
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
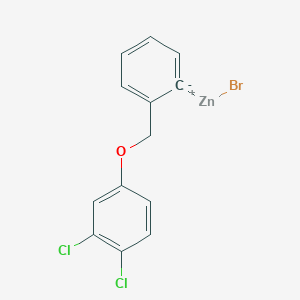
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
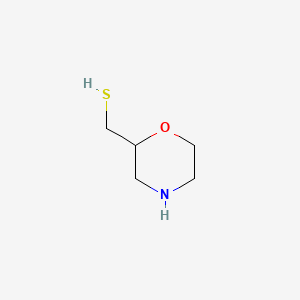
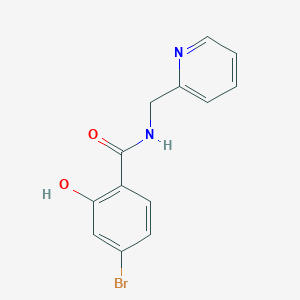

![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
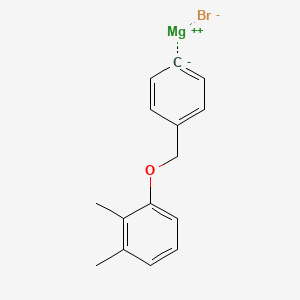
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
